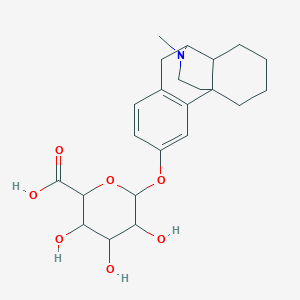
Dextrorphan 3-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound in the literature.
Molecular Structure Analysis
The molecular formula of this compound is C23H31NO7 . It has a molecular weight of 433.5 g/mol . The InChIKey, a unique identifier for chemical substances, is YQAUTKINOXBFCA-MECGKIRXSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 433.5 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass is 433.21005233 g/mol . The topological polar surface area is 120 Ų . The heavy atom count is 31 .Aplicaciones Científicas De Investigación
Structural Analysis and Synthetic Approaches
Studies have detailed the structural analysis and synthesis of complex molecules with similar structural motifs, highlighting methodologies that could be applicable to the synthesis and structural elucidation of our compound of interest.
Structural Elucidation Techniques : The crystal structures of related complex molecules have been determined, providing a basis for understanding the structural characteristics of similar compounds. For example, the crystal structures of certain azabicycloenediynes have been reported, emphasizing the rigidity of the azabicyclo[7.3.1]enediyne core and its similarity to known compounds like deoxydynemicin A (Lynch et al., 1995)(Lynch et al., 1995).
Synthetic Methodologies : Synthesis of spirocyclic and bicyclic compounds, which share complexity with the compound of interest, has been explored. For instance, the synthesis of a spirocyclic oxetane-fused benzimidazole showcases techniques for creating complex fused ring systems, potentially relevant to synthesizing or modifying the compound (Gurry et al., 2015)(Gurry et al., 2015).
Potential Applications
While direct applications of "3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid" were not found, the exploration of similar molecules suggests areas where such compounds could be significant.
Chemical Transformation and Reactivity : Research on the reactivity and transformation of related compounds could inform potential chemical or pharmacological applications. For example, studies on the degradation of β-lactamase inhibitors and the reactivity of carbocations in Criegee rearrangements offer insights into the chemical behavior of complex molecules under various conditions (Matsushima et al., 1988; Krasutsky et al., 2000)(Matsushima et al., 1988)(Krasutsky et al., 2000).
Synthesis and Characterization of Novel Compounds : Efforts to synthesize and characterize novel Schiff base derivatives from known drugs, as well as the investigation of new tricyclic heterocycles, highlight the ongoing interest in expanding the chemical space of complex molecules for various applications (Al-Masoudi et al., 2015; Praveen et al., 2008)(Al-Masoudi et al., 2015)(Praveen et al., 2008).
Propiedades
Número CAS |
19153-87-8 |
|---|---|
Fórmula molecular |
C23H31NO7 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22-,23+/m1/s1 |
Clave InChI |
YQAUTKINOXBFCA-CMMFVDGISA-N |
SMILES isomérico |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



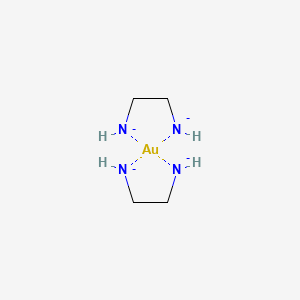
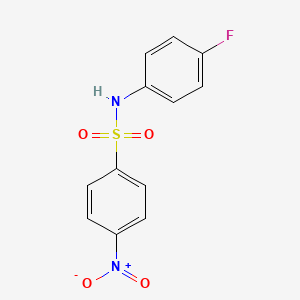
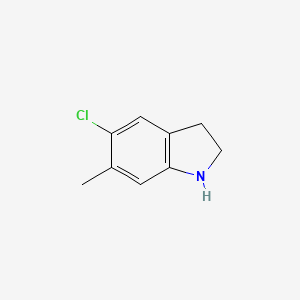
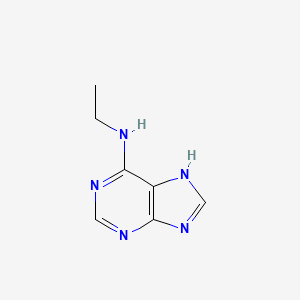
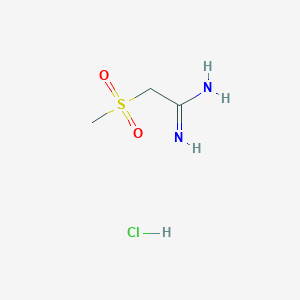
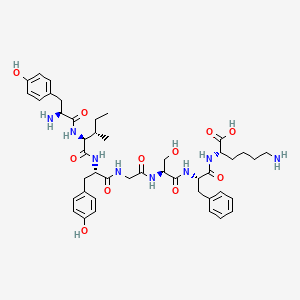
![[(3S,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B3342304.png)
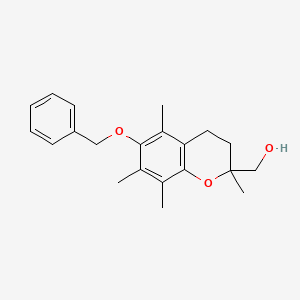
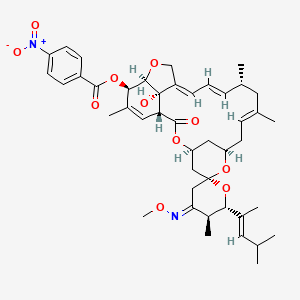
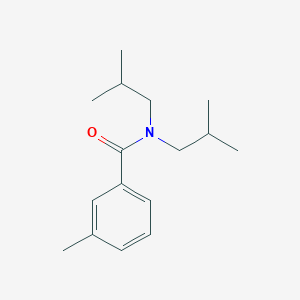
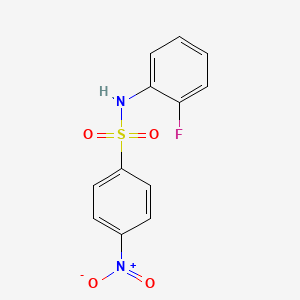
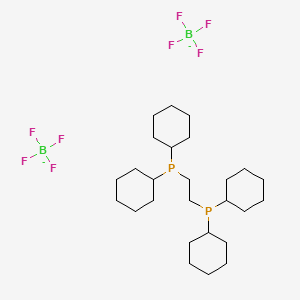
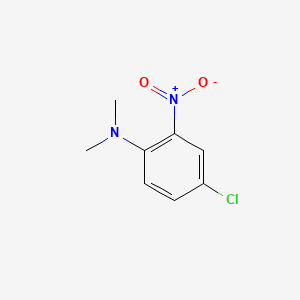
![(11bS)-N,N-Dimethyl-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3342341.png)